p-Dimethylaminodiazobenzenesulfonic acid

Description

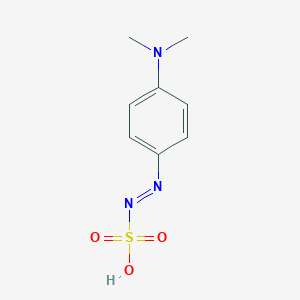

Structure

3D Structure

Properties

CAS No. |

17668-91-6 |

|---|---|

Molecular Formula |

C8H11N3O3S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

[4-(dimethylamino)phenyl]iminosulfamic acid |

InChI |

InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |

InChI Key |

FLTYACUMGDVPLP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |

Other CAS No. |

150-70-9 |

Related CAS |

140-56-7 (hydrochloride salt) |

Synonyms |

dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of p-Dimethylaminodiazobenzenesulfonic Acid (Methyl Orange) from Sulfanilic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of p-Dimethylaminodiazobenzenesulfonic acid, commonly known as Methyl Orange, from sulfanilic acid. The synthesis is a classic example of a two-stage process involving diazotization followed by an azo coupling reaction. This document outlines the underlying chemical principles, provides detailed experimental protocols, summarizes quantitative data, and presents visual workflows and reaction pathways for clarity. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Chemical Principles

The synthesis of Methyl Orange is a robust and well-established procedure that involves two primary chemical transformations: the diazotization of sulfanilic acid and the subsequent azo coupling with N,N-dimethylaniline.

1.1. Diazotization of Sulfanilic Acid Sulfanilic acid (4-aminobenzenesulfonic acid) is a zwitterion, meaning it contains both an acidic and a basic group and exists as an internal salt, which makes it poorly soluble in acidic solutions.[1][2][3] To begin the synthesis, it is typically dissolved in a basic solution, such as aqueous sodium carbonate, to deprotonate the ammonium group and form the water-soluble sodium sulfanilate.[1][4]

This solution is then treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, like hydrochloric acid (HCl), at low temperatures (typically 0-5°C).[5][6] The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the aromatic amine of sodium sulfanilate to form a stable arenediazonium salt. Maintaining a low temperature is critical, as diazonium salts are unstable and can decompose at higher temperatures.[3][6]

1.2. Azo Coupling Reaction The resulting diazonium salt is a weak electrophile. It readily reacts with a highly activated aromatic compound, in this case, N,N-dimethylaniline, through an electrophilic aromatic substitution reaction.[2][5][7] The N,N-dimethylamino group is a strong activating group, directing the substitution to the para position relative to itself.[2][4] The coupling reaction joins the two aromatic rings via an azo group (-N=N-), forming the characteristic chromophore of the dye.

The initial product of this coupling is the bright red, acidic form of Methyl Orange, known as helianthin.[8][9][10]

1.3. Formation of the Sodium Salt In the final step, a base such as sodium hydroxide (NaOH) is added to the reaction mixture. This deprotonates the sulfonic acid group, converting the red helianthin into its more stable and commercially recognized orange sodium salt, which is Methyl Orange.[5][9][10]

Reaction Pathway and Mechanism

The overall synthesis can be visualized as a sequential process involving the formation of the key diazonium salt intermediate followed by the coupling reaction.

References

- 1. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. E-Lifes: Preparation of methyl orange [elife-news.blogspot.com]

- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. brainly.com [brainly.com]

- 8. scribd.com [scribd.com]

- 9. Methyl Orange: Introduction, Preparation, Applications [sciencedoze.com]

- 10. quora.com [quora.com]

Spectroscopic properties of methyl orange (p-Dimethylaminodiazobenzenesulfonic acid)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl orange (p-Dimethylaminodiazobenzenesulfonic acid) is a widely utilized azo dye, primarily known for its function as a pH indicator in titrations. Its distinct color change from red in acidic solutions to yellow in basic media is a direct consequence of alterations in its molecular structure and, consequently, its interaction with light. This guide provides a comprehensive overview of the spectroscopic properties of methyl orange, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Core Spectroscopic and Physicochemical Data

The spectroscopic and physicochemical properties of methyl orange are crucial for its application as a pH indicator and in other analytical methods. These properties are summarized in the table below.

| Property | Value | Conditions |

| Chemical Formula | C₁₄H₁₄N₃NaO₃S | |

| Molar Mass | 327.33 g/mol | |

| pKa | 3.47 | in water at 25°C[1][2] |

| pH Transition Range | 3.1 – 4.4 | [2][3] |

| Appearance | Orange-yellow solid | [4] |

| λmax (Acidic Form) | ~507-521 nm (red color) | in acidic solution (e.g., water + 0.5 ml 1N HCl)[4][5][6] |

| λmax (Basic Form) | ~464 nm (yellow color) | in neutral or basic solution[7][8] |

| Isobestic Point | A sharp isobestic point is observed when the pH is varied, indicating a clear equilibrium between the two forms.[5] |

The Chemistry of Color: Structural Changes with pH

The vibrant color of methyl orange and its pH-dependent shift are attributable to its extensive system of conjugated π-electrons, a characteristic feature of azo dyes.[9] The molecule exists in two primary forms, a protonated red form in acidic conditions and a deprotonated yellow form in basic conditions.

The equilibrium between the acidic (red) and basic (yellow) forms of methyl orange is the fundamental principle behind its function as a pH indicator. The transition between these two structures occurs within a specific pH range, governed by the compound's pKa.

Caption: Figure 1. Equilibrium between the acidic and basic forms of methyl orange.

In acidic solutions (pH < 3.1), a proton attaches to one of the nitrogen atoms in the azo group (-N=N-).[10] This protonation alters the electronic distribution and the extent of conjugation within the molecule, causing a shift in the maximum absorption of light to a longer wavelength (around 507-521 nm), which corresponds to the observed red color.[4][5][9] Conversely, in basic solutions (pH > 4.4), the molecule is deprotonated, resulting in a different electronic configuration with an absorption maximum at a shorter wavelength (around 464 nm), perceived as yellow.[7][8]

Experimental Protocols

Determination of Absorption Spectra at Various pH Values

This protocol outlines the procedure for measuring the UV-Visible absorption spectra of methyl orange across a range of pH values to observe the transition between its acidic and basic forms.

Caption: Figure 2. Experimental workflow for obtaining pH-dependent absorption spectra.

Materials:

-

Methyl orange

-

Distilled or deionized water

-

Buffer solutions of various pH values (e.g., citrate-phosphate buffer system to cover a range from pH 2 to 8)[10]

-

UV-Visible spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength range)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Methyl Orange Stock Solution: Prepare a stock solution of methyl orange (e.g., 0.5 g/L) by accurately weighing the solid and dissolving it in a known volume of distilled water.[11]

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values. A citrate-phosphate buffer system is suitable for covering the transition range of methyl orange.[10]

-

Sample Preparation: For each pH value, add a small, constant volume of the methyl orange stock solution to a known volume of the buffer solution.[11] A corresponding blank solution should be prepared for each pH, containing only the buffer.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[11]

-

Blank Measurement: Fill a cuvette with the blank solution (buffer without methyl orange) and place it in the spectrophotometer to zero the instrument.

-

Spectrum Measurement: Rinse the cuvette with the methyl orange-containing buffer solution, then fill it and place it in the sample holder. Scan the absorbance across a suitable wavelength range (e.g., 300 nm to 650 nm).[11]

-

Data Collection: Repeat steps 5 and 6 for each pH value.

-

Data Analysis: Plot the absorbance versus wavelength for each pH. The resulting spectra will show a decrease in the peak corresponding to the acidic form and an increase in the peak for the basic form as the pH increases, with an isobestic point where the molar absorptivity of the two forms is equal.[5]

Spectrophotometric Determination of the pKa of Methyl Orange

This protocol utilizes the pH-dependent spectral data to determine the acid dissociation constant (pKa) of methyl orange.

Caption: Figure 3. Logical workflow for the spectrophotometric determination of pKa.

Principle: The Henderson-Hasselbalch equation can be applied to the equilibrium of the indicator: pH = pKa + log([In⁻]/[HIn]) where [In⁻] is the concentration of the basic form and [HIn] is the concentration of the acidic form. The ratio of these concentrations can be determined from the absorbance measurements at the wavelengths of maximum absorbance for the acidic and basic forms. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, and thus the log term is zero.[10]

Procedure:

-

Data Acquisition: Follow the procedure outlined in the first experimental protocol to obtain the absorption spectra of methyl orange in buffer solutions of varying pH.

-

Identification of λmax: From the spectra of the most acidic and most basic solutions, determine the wavelengths of maximum absorbance (λmax) for the acidic form (HIn) and the basic form (In⁻).

-

Absorbance Measurements: For each buffer solution of intermediate pH, measure the absorbance at the λmax of the acidic form (A_HIn) and the λmax of the basic form (A_In⁻). Also, record the absorbance of the fully acidic solution at λ_HIn (A_acid) and the fully basic solution at λ_In⁻ (A_base).

-

Calculation of Concentration Ratios: The ratio of the concentrations of the basic to the acidic form at each pH can be calculated using the following equation, derived from the Beer-Lambert law: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) where A is the absorbance of the solution at an intermediate pH at the λmax of the basic form.

-

Graphical Determination of pKa: Plot pH on the y-axis against log([In⁻]/[HIn]) on the x-axis. The y-intercept of this plot, where log([In⁻]/[HIn]) = 0, is the pKa of methyl orange.[10]

Conclusion

The spectroscopic properties of methyl orange are intrinsically linked to its molecular structure and its equilibrium in solutions of varying pH. Understanding these properties is essential for its effective use in analytical chemistry. The provided protocols offer a systematic approach for the characterization of methyl orange, enabling researchers and professionals to verify its properties and apply it accurately in their work. The distinct, pH-dependent absorption maxima and the well-defined isobestic point make methyl orange an excellent model compound for demonstrating the principles of acid-base equilibria and spectrophotometry.

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]

- 3. fiveable.me [fiveable.me]

- 4. Methyl Orange - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl orange - Wikipedia [en.wikipedia.org]

- 8. A highly efficient degradation mechanism of methyl orange using Fe-based metallic glass powders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. pH effects on absorption spectra: pKa determination by spectrophotometric method [mas-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Synthesis and Purification of Methyl Orange for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis and purification of methyl orange, a widely used acid-base indicator. The synthesis is a classic example of a diazotization-coupling reaction, yielding a vibrant azo dye. The protocols described herein are based on established laboratory procedures to ensure reliability and reproducibility.

Overview of Methyl Orange

Methyl orange, with the IUPAC name Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate, is a synthetic azo dye.[1] Its molecular structure features an extended conjugated system responsible for its color.[1] It is renowned for its function as a pH indicator, exhibiting a distinct color change from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[1][2] This sharp transition makes it particularly suitable for titrations involving strong acids and weak bases.[3]

The synthesis involves a two-stage process:

-

Diazotization : A primary aromatic amine, sulfanilic acid, is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5]

-

Azo Coupling : The resulting diazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, N,N-dimethylaniline, to form the final azo compound.[6][7]

Quantitative Data Summary

The key physicochemical properties of methyl orange are summarized in the table below for quick reference.

| Property | Value | Citations |

| IUPAC Name | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate | [1] |

| Molecular Formula | C₁₄H₁₄N₃NaO₃S | [1] |

| Molar Mass | 327.33 g/mol | [1][8] |

| Appearance | Orange-yellow crystalline powder | [2] |

| Melting Point | > 300 °C (decomposes) | [1][3][8] |

| pKa | 3.47 (in water at 25 °C) | [1][3] |

| pH Indicator Range | pH 3.1 (Red) – 4.4 (Yellow) | [1][2] |

| λmax (Acidic, pH < 3.1) | ~510 nm | [9] |

| λmax (Basic, pH > 4.4) | ~464 nm | [3][10] |

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Conduct all steps in a well-ventilated fume hood. N,N-dimethylaniline is toxic and should be handled with care.

Protocol 1: Synthesis of Crude Methyl Orange

This protocol is divided into two primary stages: the formation of the diazonium salt from sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.

Part A: Diazotization of Sulfanilic Acid

-

In a 125 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution. Gentle heating may be required to achieve complete dissolution.[11]

-

Cool the resulting solution to room temperature under tap water.[11]

-

Add 0.5 g of sodium nitrite to the solution and stir until it is completely dissolved.[11]

-

Prepare a 200 mL beaker containing approximately 10 g of crushed ice and 1.3 mL of concentrated hydrochloric acid.[11]

-

Slowly pour the sulfanilic acid/nitrite solution into the ice/acid mixture while stirring continuously. A fine, white precipitate of the diazonium salt should form.[4][11] Keep this suspension in an ice bath for immediate use in the next step. The diazonium salt is unstable at higher temperatures.[4]

Part B: Azo Coupling and Isolation

-

In a separate test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.[11]

-

While maintaining the diazonium salt suspension in the ice bath, slowly add the N,N-dimethylaniline acetate solution dropwise with constant, vigorous stirring. A dull, reddish-purple solid, the acidic form of methyl orange (helianthin), should begin to separate.[4][12]

-

Allow the mixture to stand in the ice bath for 10-15 minutes to ensure the coupling reaction goes to completion.[12]

-

Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture with stirring. The solution will turn a uniform orange color as the sodium salt of methyl orange precipitates.[11][12]

-

Heat the mixture gently until it almost boils to dissolve the finer particles and promote the formation of larger crystals upon cooling.[12]

-

Add approximately 10 g of sodium chloride (NaCl) to the hot solution and stir until dissolved. This process, known as "salting out," reduces the solubility of the methyl orange and improves the yield.[12][13]

-

Cool the mixture first to room temperature, and then thoroughly in an ice-water bath to maximize precipitation.[12]

-

Collect the crude methyl orange crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, saturated NaCl solution, followed by a small amount of cold water to remove excess impurities.[12]

-

Allow the crude product to air dry on the filter paper or a watch glass. A typical yield for this synthesis is in the range of 50-60%.[14]

Protocol 2: Purification by Recrystallization

The crude methyl orange can be purified by recrystallization from hot water to obtain a product of higher purity.

-

Transfer the dried crude methyl orange into a beaker.

-

Add a minimum amount of deionized water. For every gram of crude product, approximately 15-20 mL of water will be needed.[12]

-

Heat the mixture on a hot plate with stirring until the water boils and all the methyl orange dissolves, forming a clear, orange solution. If insoluble impurities are present, they should be removed by hot gravity filtration.

-

Remove the beaker from the heat and allow it to cool slowly to room temperature. Covering the beaker with a watch glass will prevent contamination and slow down the cooling process, promoting the formation of larger, purer crystals.[15]

-

Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process.[12]

-

Collect the purified, bright orange-yellow crystals by vacuum filtration.[16]

-

Wash the crystals with a minimal amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals completely before determining the final yield and performing characterization.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis and purification process and the chemical signaling pathway for the core reaction.

Caption: Experimental workflow for the synthesis and purification of methyl orange.

Caption: Core chemical reaction pathway for the synthesis of methyl orange.

References

- 1. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]

- 2. Methyl Orange CAS#: 547-58-0 [m.chemicalbook.com]

- 3. Methyl orange - Wikipedia [en.wikipedia.org]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. byjus.com [byjus.com]

- 6. brainly.com [brainly.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. Methyl_orange [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. youtube.com [youtube.com]

Health and Safety Considerations for p-Dimethylaminodiazobenzenesulfonic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the known health and safety considerations for p-Dimethylaminodiazobenzenesulfonic acid, with a focus on data relevant to researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is structurally related to azo compounds, which as a class, can have hazardous properties. Based on the data for its sodium salt, Fenaminosulf, the primary hazards are associated with acute toxicity, potential for organ damage, and skin sensitization.

GHS Classification (inferred from Fenaminosulf):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Sensitization | - | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Repeated Exposure) | - | May cause damage to the liver and kidneys.[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Fenaminosulf, the sodium salt of this compound.

Table 1: Acute Toxicity Data for Fenaminosulf

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 60 mg/kg | [3][4] |

| Dermal | Guinea pig | LD50 | 500 uL/kg | [5] |

| Inhalation | - | - | Data not available |

Table 2: Other Toxicological Endpoints for Fenaminosulf and its Metabolite

| Endpoint | Substance | Observation | Reference |

| Skin Sensitization | N,N-dimethyl-p-phenylenediamine | May cause skin sensitization. | [6] |

| Mutagenicity | N,N-dimethyl-p-phenylenediamine | Limited evidence of irreversible mutations in animal studies. | [6] |

| Organ Toxicity | Fenaminosulf | Evidence of liver and kidney damage in animal studies.[2] | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols based on OECD guidelines for the assessment of related chemical substances.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[7][8][9][10][11]

Objective: To determine the acute oral toxicity of this compound.

Test Animals: Healthy, young adult rats (Sprague-Dawley strain), typically females.

Methodology:

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., distilled water or corn oil) to the desired concentrations.

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: A single dose of the test substance is administered by oral gavage. A stepwise procedure is used, starting with a dose expected to be toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Dermal Absorption Study (Adapted from OECD Guideline 428)[12][13][14][15][16]

Objective: To assess the potential for this compound to be absorbed through the skin.

Test System: Excised human or porcine skin in a Franz diffusion cell.

Methodology:

-

Skin Preparation: Full-thickness skin is mounted in the Franz diffusion cells, separating the donor and receptor chambers.

-

Test Substance Application: A known amount of the test substance, formulated in a relevant vehicle, is applied to the epidermal surface of the skin.

-

Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (32°C).

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid.

-

Analysis: The concentration of the test substance in the receptor fluid is quantified using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The rate of absorption and the total amount absorbed are calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Toxicity: Mitochondrial Complex I Inhibition

The primary mechanism of toxicity for Fenaminosulf is the inhibition of mitochondrial NADH-oxidase (Complex I) in the electron transport chain.[1][8] This disruption of cellular respiration leads to a decrease in ATP production and can induce oxidative stress, ultimately leading to cell death.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Workflow: In Vitro Dermal Absorption Assay

The following diagram illustrates a typical workflow for an in vitro dermal absorption study.

Caption: Workflow for an in vitro dermal absorption study.

Handling and Safety Precautions

Given the toxicological profile of the related compound Fenaminosulf, the following handling and safety precautions are recommended for this compound:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat should be worn.

-

-

Hygiene Practices: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

This guide provides a summary of the currently available health and safety information relevant to this compound, largely inferred from its sodium salt. It is crucial for all personnel handling this chemical to conduct a thorough risk assessment and implement appropriate safety measures. Further toxicological testing on this compound is warranted to establish a definitive safety profile.

References

- 1. Buy Fenaminosulf | 140-56-7 | >98% [smolecule.com]

- 2. Fenaminosulf - Hazardous Agents | Haz-Map [haz-map.com]

- 3. echemi.com [echemi.com]

- 4. Fenaminosulf (Ref: BAY 5027) [sitem.herts.ac.uk]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Fenaminosulf | C8H10N3NaO3S | CID 23668198 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of p-Dimethylaminodiazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Dimethylaminodiazobenzenesulfonic acid, also known by the trivial name helianthin, is an azo dye that serves as a crucial intermediate in the synthesis of the widely used pH indicator, methyl orange. Its chemical structure and, in particular, its tautomeric properties are fundamental to its function and reactivity. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a significant role in the physicochemical properties of many organic molecules, impacting their absorption spectra, solubility, and biological activity. Understanding the tautomeric behavior of this compound is therefore of considerable interest to researchers in various fields, including analytical chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the chemical structure and tautomerism of this compound, presenting key data in a structured format and outlining relevant experimental protocols.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a diazene bridge (-N=N-) connecting a dimethylaniline and a benzenesulfonic acid moiety.

| Identifier | Value |

| IUPAC Name | 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonic acid |

| Synonyms | Helianthin, p-Dimethylaminoazobenzenesulfonic acid |

| CAS Number | 67-45-8 |

| Molecular Formula | C₁₄H₁₅N₃O₃S |

| Molecular Weight | 305.35 g/mol |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

| InChI Key | FHNINJWBTRXEBC-UHFFFAOYSA-N |

Tautomerism of this compound

The most significant chemical feature of this compound is its ability to exist in two tautomeric forms in equilibrium: the benzenoid (azo) form and the quinonoid (hydrazone) form. This equilibrium is highly dependent on the pH of the solution.

Tautomeric Equilibrium

The equilibrium between the two tautomers can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

In acidic solutions, the equilibrium shifts towards the quinonoid form, which is responsible for the characteristic red color of methyl orange in acidic media. The protonation of the azo nitrogen atom leads to a delocalization of the positive charge across the molecule, resulting in a quinone-like structure. In neutral to basic conditions, the benzenoid form predominates, which is yellow.

Physicochemical Data

The acid dissociation constant (pKa) is a critical parameter for understanding the tautomeric behavior. For the sodium salt, methyl orange, the pKa value is well-established.

| Parameter | Value | Conditions |

| pKa | 3.47 | in water at 25 °C[1] |

This pKa value corresponds to the equilibrium between the protonated (red, quinonoid) and deprotonated (yellow, benzenoid) forms.

Experimental Protocols

Synthesis of this compound (Helianthin)

The synthesis of this compound is a classic example of a diazo coupling reaction. The following protocol outlines the general procedure.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Ice

-

Distilled water

Procedure:

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in an aqueous solution of sodium carbonate.

-

To this solution, add a solution of sodium nitrite in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled solution of hydrochloric acid while maintaining the low temperature. This will form a fine suspension of the diazonium salt of sulfanilic acid.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve N,N-dimethylaniline in glacial acetic acid.

-

Slowly add the N,N-dimethylaniline solution to the cold suspension of the diazonium salt with constant stirring.

-

A red precipitate of this compound (helianthin) will begin to form.

-

-

Isolation of this compound:

-

Continue to stir the reaction mixture in the ice bath for 15-30 minutes to ensure complete reaction.

-

Collect the red precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in a desiccator.

-

Note: To synthesize methyl orange (the sodium salt), the red precipitate of helianthin is typically not isolated but is instead treated with a sodium hydroxide solution to form the orange sodium salt, which is then precipitated from the solution.

Spectroscopic Data

UV-Visible Spectroscopy:

The UV-Visible absorption spectrum of this compound is highly pH-dependent, reflecting the tautomeric equilibrium.

| Tautomeric Form | Predominant pH Range | Approximate λmax | Color |

| Benzenoid (Azo) | > 4.4 | ~464 nm | Yellow |

| Quinonoid (Hydrazone) | < 3.1 | ~520 nm | Red |

¹H NMR Spectroscopy:

A definitive ¹H NMR spectrum with peak assignments for this compound is not available in the searched literature. For its sodium salt, methyl orange, the spectrum would show characteristic signals for the aromatic protons and the N-methyl protons. In the acidic (quinonoid) form, the increased delocalization would be expected to cause significant shifts in the aromatic proton signals compared to the basic (benzenoid) form.

Conclusion

This compound is a molecule of significant interest due to its central role as the acidic form of the pH indicator methyl orange. Its chemical behavior is dominated by a pH-dependent tautomeric equilibrium between a benzenoid (azo) and a quinonoid (hydrazone) form. This equilibrium is the basis for its utility as a colorimetric indicator. While quantitative data for the sodium salt, methyl orange, is well-documented, further research to fully characterize the physicochemical and spectroscopic properties of the isolated sulfonic acid (helianthin) would be beneficial for a more complete understanding of this important class of azo dyes. The experimental protocols for its synthesis are well-established, providing a basis for further investigation into its properties and applications.

References

An In-depth Technical Guide to the Solubility of p-Dimethylaminodiazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Dimethylaminodiazobenzenesulfonic acid. Due to the limited availability of direct quantitative data for the acid form, this guide also includes solubility information for its more commonly studied sodium salt, Methyl orange. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require detailed information on the solubility characteristics and handling of this compound.

Core Compound Information

-

Compound Name: this compound

-

Synonyms: 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonic acid, Methyl orange (acid form)

-

Molecular Formula: C₁₄H₁₅N₃O₃S

-

Molecular Weight: 305.35 g/mol

-

CAS Number: 502-02-3

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, data for its sodium salt, Methyl orange (CAS 547-58-0), provides a close approximation and is summarized below. It is important to note that the solubility of the free acid may differ, particularly in aqueous solutions with varying pH.

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Water | 5 | 20 | Solubility of Methyl orange (sodium salt).[1][2] |

| Ethanol | 0.3 | Not Specified | Solubility of Methyl orange (sodium salt). |

| 2-Methoxyethanol | 20 | Not Specified | Solubility of Methyl orange (sodium salt). |

| Diethyl Ether | Insoluble | Not Specified | Qualitative data for Methyl orange (sodium salt).[1] |

| Pyrimidine | Soluble | Not Specified | Qualitative data for Methyl orange (sodium salt). |

Qualitative Solubility of Methyl Orange (Sodium Salt):

-

Water: Soluble, especially in hot water.[3]

-

Ethanol: Soluble.[3]

-

Acetone: Soluble.

-

Chloroform: Soluble.

-

Ether: Insoluble.[3]

Experimental Protocols

Protocol: Determination of Solubility via the Shake-Flask Method

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound.

-

Transfer the solid to a sealed, screw-cap vial containing a known volume of the desired solvent.

-

Place the vial in a constant temperature bath equipped with a shaker or rotator.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the constant temperature bath until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the bath temperature, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved solid using a validated analytical method, such as UV-Vis spectrophotometry (utilizing the compound's known absorbance maximum) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the result in grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualizations

To aid in the understanding of the compound's synthesis and the experimental workflow for solubility determination, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway for this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Notes and Protocols: p-Dimethylaminodiazobenzenesulfonic Acid (Methyl Orange) in Strong Acid-Weak Base Titrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of p-Dimethylaminodiazobenzenesulfonic acid, commonly known as Methyl orange, as a pH indicator in strong acid-weak base titrations. This document includes detailed protocols, data presentation, and a visual workflow to ensure accurate and reproducible results in your laboratory.

Introduction

This compound, or Methyl orange, is a synthetic azo dye that functions as a pH indicator.[1][2] Its distinct color change from red in acidic solutions to yellow in basic solutions makes it a suitable choice for titrations where the equivalence point lies in the acidic pH range, a characteristic of strong acid-weak base titrations.[1] The underlying principle of its function lies in the change in its molecular structure and, consequently, its light-absorbing properties with varying hydrogen ion concentrations.

Data Presentation

The key properties of this compound (Methyl Orange) as a pH indicator are summarized in the table below for easy reference.

| Property | Value | Reference |

| Common Name | Methyl Orange | [1] |

| IUPAC Name | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate | [1] |

| Synonyms | p-Dimethylaminoazobenzene-4'-sulfonic acid sodium salt, Helianthine, Orange III, C.I. 13025 | [2][3] |

| CAS Number | 547-58-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₃NaO₃S | [1] |

| Molar Mass | 327.33 g/mol | [1] |

| Appearance | Orange-yellow powder | [2] |

| pH Transition Range | 3.1 – 4.4 | [1] |

| Color in Acidic Solution (pH < 3.1) | Red/Pink | [1] |

| Color in Basic Solution (pH > 4.4) | Yellow | [1] |

| pKa | 3.47 at 25 °C | [1] |

Experimental Protocols

This section outlines the necessary protocols for preparing the indicator solution and performing a strong acid-weak base titration.

Preparation of Methyl Orange Indicator Solution (0.1% w/v)

Materials:

-

This compound (Methyl Orange) powder

-

Distilled or deionized water

-

100 mL volumetric flask

-

Weighing balance

-

Spatula

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of this compound (Methyl Orange) powder.

-

Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of distilled or deionized water to the volumetric flask.

-

Gently swirl the flask to dissolve the powder. The use of hot water can aid in dissolution.[2]

-

Once the solid is completely dissolved, add distilled or deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a labeled, sealed container.

Protocol for Strong Acid-Weak Base Titration (e.g., HCl and NH₃)

Materials:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of a weak base with unknown concentration (e.g., aqueous ammonia, NH₃)

-

Methyl Orange indicator solution (0.1% w/v)

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Burette stand and clamp

-

White tile or paper

-

Distilled or deionized water

Procedure:

-

Preparation of the Burette:

-

Rinse the burette with a small amount of the standardized strong acid solution (e.g., 0.1 M HCl) and then discard the rinsing.

-

Fill the burette with the standardized strong acid solution, ensuring the tip is free of air bubbles.

-

Record the initial volume of the acid in the burette to two decimal places.

-

-

Preparation of the Analyte:

-

Using a pipette, accurately transfer a known volume (e.g., 25.00 mL) of the weak base solution (e.g., aqueous ammonia) into a clean 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the Methyl Orange indicator solution to the flask. The solution should turn yellow.

-

-

Titration:

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the strong acid from the burette to the weak base in the flask while continuously swirling the flask to ensure thorough mixing.

-

As the endpoint is approached, the color will begin to change from yellow to a transient orange. Add the acid dropwise at this stage.

-

The endpoint is reached when a single drop of the acid causes a permanent color change from yellow to a distinct orange-red or pink color.

-

Record the final volume of the acid in the burette to two decimal places.

-

-

Data Analysis:

-

Calculate the volume of the strong acid used by subtracting the initial volume from the final volume.

-

Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

-

Calculate the average volume of the strong acid used from the concordant results.

-

Use the following formula to determine the concentration of the weak base: M_base × V_base = M_acid × V_acid Where:

-

M_base = Molarity of the weak base

-

V_base = Volume of the weak base

-

M_acid = Molarity of the strong acid

-

V_acid = Average volume of the strong acid used

-

-

Visualization of the Titration Workflow

The following diagram illustrates the logical flow of the strong acid-weak base titration experiment.

Caption: Workflow for a Strong Acid-Weak Base Titration.

References

Application Notes and Protocols for the Colorimetric Determination of Nitrate Using the Griess Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of nitrate concentration is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. A widely used, sensitive, and cost-effective method for this purpose is the colorimetric determination based on the Griess reaction. This method involves a two-step process: the reduction of nitrate to nitrite, followed by the reaction of nitrite with a Griess reagent to produce a colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically. While the user's query mentioned p-Dimethylaminodiazobenzenesulfonic acid, this compound is more commonly known as Methyl Orange, a pH indicator. The standard and widely accepted colorimetric method for nitrate determination relies on the Griess reagent. This document provides detailed application notes and protocols for this established method.

The overall workflow first involves the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). This is a critical step as the Griess reaction is specific for nitrite. Subsequently, the Griess reaction, a diazotization reaction, is employed. In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This salt then couples with a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) to form a stable, colored azo dye. The absorbance of this dye is measured at a specific wavelength, typically around 540 nm, to quantify the nitrite concentration. By subtracting the initial nitrite concentration of the sample (if any) from the total nitrite concentration after the reduction step, the original nitrate concentration can be determined.

Experimental Protocols

Two common methods for the reduction of nitrate to nitrite are presented below: Cadmium Reduction and Enzymatic Reduction. Following the reduction step, the protocol for the Griess reaction is detailed.

Protocol 1: Nitrate Reduction using a Cadmium Column

This protocol is adapted from established methods for nitrate reduction in water samples.[1][2]

Materials:

-

Glass column

-

Copper-cadmium granules

-

Hydrochloric acid (HCl), 1M

-

Copper sulfate solution, 2% (w/v)

-

Ammonium chloride-EDTA solution

-

Nitrate standards

-

Sample

Procedure:

-

Cadmium Column Preparation:

-

Wash the cadmium granules with 1M HCl and rinse with deionized water.

-

Treat the granules with a 2% copper sulfate solution until a colloidal copper precipitate is observed.

-

Wash the copperized cadmium granules with deionized water to remove precipitated copper.

-

Pack a glass column with the prepared copper-cadmium granules.

-

-

Sample Preparation and Reduction:

-

If the sample contains suspended solids, filter it through a 0.45 µm filter.[3]

-

Adjust the pH of the sample to between 5 and 9 for optimal reduction efficiency.[4]

-

Pass the sample and nitrate standards through the cadmium column at a controlled flow rate.

-

Collect the eluate, which now contains the reduced nitrite.

-

Protocol 2: Enzymatic Nitrate Reduction

This protocol is based on commercially available kits that utilize the enzyme nitrate reductase.[5][6]

Materials:

-

Nitrate Reductase

-

Enzyme co-factors (e.g., NADPH)[5]

-

Reaction Buffer

-

Nitrate standards

-

Sample

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the Nitrate Reductase and NADH according to the manufacturer's instructions. Keep on ice.

-

-

Assay Procedure (96-well plate format):

-

Add samples and nitrate standards to the wells of a 96-well plate.

-

Add the reaction buffer to each well.

-

Initiate the reaction by adding NADH and Nitrate Reductase to each well.

-

Incubate the plate for 30 minutes at 37°C.[5]

-

Proceed immediately to the Griess Reaction protocol.

-

Protocol 3: Griess Reaction for Nitrite Determination

This protocol is for the colorimetric detection of nitrite following the nitrate reduction step.[7][8]

Materials:

-

Griess Reagent:

-

Nitrite standards

-

Reduced sample from Protocol 1 or 2

-

Microplate reader or spectrophotometer

Procedure:

-

Assay Procedure (96-well plate format):

-

To the wells containing the reduced samples and standards from the enzymatic reduction, or to fresh wells with the eluate from the cadmium reduction, add Griess Reagent Component A (Sulfanilamide solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.[10]

-

Add Griess Reagent Component B (NED solution) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.[5]

-

-

Measurement:

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.[5]

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration of the samples from the standard curve.

-

The nitrate concentration is calculated by subtracting the initial nitrite concentration (measured without the reduction step) from the total nitrite concentration (measured after the reduction step).

-

Data Presentation

| Parameter | Cadmium Reduction Method | Enzymatic Reduction Method | Griess Reaction | Reference |

| Principle | Chemical reduction of NO₃⁻ to NO₂⁻ | Enzymatic reduction of NO₃⁻ to NO₂⁻ | Diazotization and azo coupling | [1][5][7] |

| Applicable Range | 0.01 to 1.0 mg/L NO₃⁻-N | Dependent on kit, typically up to 100 µM | Dependent on kit, typically up to 100 µM | [3] |

| Detection Limit | ~0.01 mg/L | ~2.5 µM (for nitrite) | ~0.5 µM to 2.5 µM (for nitrite) | [3][10] |

| Absorbance Maximum (λmax) | N/A | N/A | ~540 nm | [5] |

| Potential Interferences | Iron, copper, oil, grease, high chloride levels | Components interfering with enzyme activity | Nucleophiles, antioxidants (e.g., azide, ascorbic acid) | [4][5] |

Visualizations

Caption: Experimental workflow for nitrate determination.

Caption: Chemical pathway of the Griess reaction.

References

- 1. cefns.nau.edu [cefns.nau.edu]

- 2. umces.edu [umces.edu]

- 3. NEMI Method Summary - 353.3 [nemi.gov]

- 4. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. The Enzymatic Measurement of Nitrate and Nitrite | Springer Nature Experiments [experiments.springernature.com]

- 7. Griess test - Wikipedia [en.wikipedia.org]

- 8. Griess Reagent System [promega.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.com [promega.com]

Application Notes and Protocols: Spectrophotometric Analysis of Water Samples Using Methyl Orange

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectrophotometric determination of anionic and cationic surfactants in water samples using methyl orange. The methods are based on the formation of colored complexes that can be quantified using a spectrophotometer.

Determination of Anionic Surfactants

This method is applicable for the quantification of anionic surfactants, often referred to as Methyl Orange Active Substances (MOAS), in various water samples, including wastewater.[1] The principle relies on the competition between the anionic surfactant and methyl orange for a cationic surfactant.

Principle

In an acidic medium (pH 5.0), the cationic surfactant, cetyl pyridine chloride (CPC), forms an ion-association complex with methyl orange (MO), causing a shift in the maximum absorbance wavelength from 465 nm to 358 nm.[1] When anionic surfactants are present in the sample, they competitively displace the methyl orange from the complex. This displacement results in an increase in the concentration of free methyl orange, leading to a proportional increase in absorbance at 465 nm, which is directly related to the concentration of the anionic surfactant.[1]

Quantitative Data Summary

| Parameter | Value | Reference Analyte |

| Wavelength (λmax) | 465 nm | Sodium Dodecyl Benzene Sulfonate (DBS) |

| pH | 5.0 | - |

| Linearity Range | 1.4 - 25 mg/L | Sodium Dodecyl Benzene Sulfonate (DBS) |

| Detection Limit | 0.22 mg/L | Sodium Dodecyl Benzene Sulfonate (DBS) |

| Relative Standard Deviation (RSD) | 0.4% (for 16 mg/L DBS) | Sodium Dodecyl Benzene Sulfonate (DBS) |

Experimental Protocol

1.3.1. Reagent Preparation

-

Methyl Orange (MO) Solution (0.1% w/v): Dissolve 0.1 g of methyl orange in 100 mL of distilled water.

-

Cetyl Pyridine Chloride (CPC) Solution: Prepare a stock solution of CPC of a known concentration (e.g., 1000 mg/L) in distilled water.

-

pH 5.0 Buffer Solution: Prepare a suitable buffer (e.g., acetate buffer) to maintain the pH of the reaction mixture at 5.0.

-

Standard Anionic Surfactant Solution: Prepare a stock solution of a reference anionic surfactant, such as Sodium Dodecyl Benzene Sulfonate (DBS) or Sodium Lauryl Sulfate (LS), at a concentration of 1000 mg/L in distilled water. Prepare working standards by diluting the stock solution.

1.3.2. Sample Preparation

-

Collect the water sample in a clean container.

-

If the sample contains particulate matter, filter it through a suitable filter paper.

-

If necessary, dilute the sample with distilled water to bring the surfactant concentration within the linear range of the assay.

1.3.3. Analytical Procedure

-

To a series of test tubes, add a fixed volume of the water sample or standard solutions.

-

Add a specific volume of the pH 5.0 buffer solution to each tube.

-

Add a fixed volume of the cetyl pyridine chloride (CPC) solution.

-

Add a fixed volume of the methyl orange (MO) solution and mix thoroughly.

-

Allow the reaction to proceed for a specified time to ensure equilibrium is reached.

-

Measure the absorbance of the solution at 465 nm using a spectrophotometer, with a reagent blank as the reference.

-

Construct a calibration curve by plotting the absorbance values of the standard solutions against their concentrations.

-

Determine the concentration of the anionic surfactant in the sample by interpolating its absorbance value on the calibration curve.

Workflow Diagram

References

Application Note: Preparation and Standardization of Methyl Orange Indicator Solution

Introduction

Methyl orange (Sodium 4-[(4-dimethylaminophenyl)diazenyl]benzenesulfonate) is a synthetic azo dye widely employed as a pH indicator in analytical chemistry, particularly for acid-base titrations.[1][2][3] Its distinct color transition from red in acidic solutions to yellow in alkaline environments makes it an invaluable tool for determining the endpoint of titrations, especially those involving strong acids and weak bases.[2][4] The color change occurs within a pH range of 3.1 to 4.4.[1][2][4][5] In acidic conditions (pH < 3.1), the indicator exists in its protonated, red quinonoid form.[1][2] As the pH increases (pH > 4.4), it deprotonates to a yellow, sulfonated azobenzene form.[1][2] This protocol provides a standardized method for the preparation and quality control of a 0.1% w/v methyl orange indicator solution for laboratory use.

Quantitative Data Summary

The key properties and specifications for methyl orange are summarized in the table below.

| Parameter | Value |

| IUPAC Name | Sodium 4-[(4-dimethylaminophenyl)diazenyl]benzenesulfonate |

| Chemical Formula | C₁₄H₁₄N₃NaO₃S[1][2][3] |

| CAS Number | 547-58-0[1] |

| Appearance | Orange powder or crystals[2] |

| pKa (in water at 25°C) | 3.47[3][4][5] |

| pH Transition Range | 3.1 – 4.4[1][2][4][5] |

| Color in Acidic Medium (pH < 3.1) | Red / Pink[1][2][4][5] |

| Color in Transition (pH 3.1-4.4) | Orange[1][4] |

| Color in Basic Medium (pH > 4.4) | Yellow[1][2][4][5] |

Experimental Protocols

1. Protocol for Preparation of 0.1% w/v Methyl Orange Indicator Solution

This protocol details the steps to prepare 100 mL of a 0.1% weight by volume (w/v) methyl orange indicator solution.

Apparatus and Materials:

-

Methyl orange powder (Reagent Grade)

-

Ethanol (95%)

-

Purified/distilled water

-

100 mL volumetric flask[6]

-

Analytical balance

-

Weighing paper/boat

-

Beaker

-

Glass stirring rod

-

Wash bottle

-

Storage bottle (glass or plastic)[6]

Procedure:

-

Weighing: Accurately weigh 0.1 g of methyl orange powder using an analytical balance.[6][7][8]

-

Initial Dissolution: Transfer the weighed powder into a beaker. Add 80 mL of purified water and stir to dissolve.[6][7][8] Gentle warming can be applied if necessary to aid dissolution, as some protocols suggest using hot water.[9]

-

Transfer: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

-

Final Volume Adjustment: Add sufficient 95% ethanol to bring the final volume to the 100 mL mark on the volumetric flask.[6][7][8]

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.[6]

-

Storage: Transfer the prepared indicator solution to a clearly labeled glass or plastic bottle for storage at room temperature.[6]

2. Protocol for Sensitivity Testing (Standardization)

This test verifies that the prepared indicator solution exhibits the correct color change in response to a small change in pH.

Apparatus and Materials:

-

Prepared 0.1% Methyl Orange solution

-

0.1 M Hydrochloric acid (HCl) solution

-

Carbon dioxide-free water (prepared by boiling and cooling purified water in a closed container)

-

100 mL beaker or flask

-

Pipette or burette (for accurate addition of HCl)

Procedure:

-

Preparation: Add 100 mL of carbon dioxide-free water to a clean flask.[7][8]

-

Initial Color Check: Add 0.1 mL of the prepared methyl orange indicator solution to the water. The resulting solution should be yellow.[7][8]

-

Titration: Carefully add 0.1 M hydrochloric acid dropwise to the solution while stirring.

-

Endpoint Verification: The color of the solution should change from yellow to red.[6][7]

-

Acceptance Criterion: A satisfactory indicator solution requires no more than 0.1 mL of 0.1 M hydrochloric acid to elicit the color change from yellow to red.[6][7][8]

Visualized Workflow

The following diagram illustrates the logical workflow for the preparation and standardization of the methyl orange indicator solution.

Caption: Workflow for preparing a standardized methyl orange indicator.

References

- 1. Methyl Orange: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 2. gspchem.com [gspchem.com]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Methyl orange - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. pharmapath.in [pharmapath.in]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 9. globalspec.com [globalspec.com]

Application Notes and Protocols: Methyl Orange as a Tracking Dye in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gel electrophoresis is a fundamental technique for the separation of macromolecules such as DNA, RNA, and proteins. Tracking dyes are essential components of the loading buffer used in gel electrophoresis to monitor the progress of the separation. These dyes are typically small, negatively charged molecules that migrate through the gel matrix towards the positive electrode. While bromophenol blue, xylene cyanol, and Orange G are the most commonly used tracking dyes, this document explores the potential application of methyl orange for this purpose.

Methyl orange is an anionic azo dye, well-known as a pH indicator. Its properties suggest it could function as a tracking dye, although it is not conventionally used in this manner. These notes provide an overview of its physicochemical properties, discuss its non-standard application as a tracking dye, and detail other related uses in electrophoresis.

Physicochemical Properties of Methyl Orange

The behavior of a tracking dye in gel electrophoresis is governed by its molecular weight, charge, and the pH of the electrophoresis buffer. At the typical pH of electrophoresis buffers (e.g., TAE or TBE, pH ~8.3), methyl orange is negatively charged and will migrate towards the positive electrode.[1] Its pKa of 3.47 indicates that its color is stable in the alkaline conditions of standard electrophoresis buffers.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄N₃NaO₃S | [2][3] |

| Molecular Weight | 327.34 g/mol | [2][3] |

| pKa | 3.47 | [2][3] |

| Appearance | Orange-yellow crystalline powder | [2][3] |

| Charge at pH 8.3 | Anionic | [1] |

| Solubility | Soluble in water (5 g/L) | [2][4] |

Methyl Orange as a Tracking Dye (Non-Standard Application)

There are no standard, widely published protocols for the use of methyl orange as a primary tracking dye in routine DNA or protein gel electrophoresis. Its application in this context should be considered experimental and would require validation.

Hypothetical Protocol for a 6X Methyl Orange Loading Buffer

This protocol is based on typical concentrations of other tracking dyes and has not been experimentally validated.

Objective: To prepare a 6X loading buffer using methyl orange as a tracking dye.

Materials:

-

Methyl orange (CAS 547-58-0)

-

Glycerol or Ficoll® 400

-

Tris-HCl, pH 7.6

-

EDTA, pH 8.0

-

Nuclease-free water

Procedure:

-

To prepare 10 mL of 6X loading buffer, combine the following:

-

Glycerol: 3 mL (for a final concentration of 30%)

-

1 M Tris-HCl, pH 7.6: 100 µL (for a final concentration of 10 mM)

-

0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)

-

Methyl orange: 25 mg (for a final concentration of 0.25% w/v)

-

Nuclease-free water: to a final volume of 10 mL

-

-

Mix thoroughly until all components are dissolved.

-

Store at 4°C.

Usage: Add 1 volume of 6X loading buffer to 5 volumes of your DNA or protein sample.

Migration Characteristics

The migration of methyl orange relative to DNA or protein size markers has not been well-documented. In one study, the migration of several pH indicators in agarose gel was investigated, and it was noted that at pH 7.5, methyl orange migrates towards the positive electrode.[1] However, a direct correlation to DNA fragment size was not provided.

It is crucial for researchers to empirically determine the migration characteristics of methyl orange in their specific gel system (agarose or polyacrylamide percentage, buffer system) by running it alongside a standard DNA or protein ladder.

Other Applications of Methyl Orange in Gel Electrophoresis

While not a standard tracking dye, methyl orange has been used in other aspects of gel electrophoresis.

Visualizing Wells in Polyacrylamide Gels

Methyl orange can be added to the stacking gel of a discontinuous polyacrylamide gel to make the sample wells more visible, which facilitates easier loading.

Protocol for Preparing a Stacking Gel with Methyl Orange:

-

Prepare the stacking gel solution as per your standard protocol (e.g., 4% acrylamide).

-

Add methyl orange to the stacking gel solution to a final concentration of 1.5 mg/mL.

-

Pour the stacking gel and insert the comb. The orange color will make the wells clearly visible.

-

The performance of the gel is reported to be unaffected by the addition of methyl orange.

Counter-ion Dye Staining

Methyl orange has been used as a counter-ion dye in conjunction with other dyes like crystal violet or indoine blue for the post-electrophoresis staining of DNA in both agarose and polyacrylamide gels.[5] In this method, the oppositely charged dyes form a complex that reduces background staining and can increase the sensitivity of DNA detection.[5]

Comparison with Common Tracking Dyes

| Feature | Methyl Orange | Bromophenol Blue | Xylene Cyanol FF | Orange G |

| Approx. Migration in 1% Agarose Gel | Not well-documented | ~300 bp | ~4000 bp | ~50 bp |

| Color | Orange-yellow | Blue | Cyan | Orange |

| Common Use | pH indicator, counter-ion staining | Standard tracking dye | Standard tracking dye | Standard tracking dye |

| Advantages | Inexpensive | Well-characterized migration | Tracks large fragments | Tracks very small fragments |

| Disadvantages | Lack of migration data, potential mutagenicity[2] | Can obscure bands around 300 bp | Can obscure bands around 4 kb | May run off the gel quickly |

Potential for Interference and Safety Considerations

There is a lack of specific data on whether methyl orange interferes with common DNA stains (e.g., ethidium bromide, SYBR® Green) or protein stains (e.g., Coomassie® Blue). It is also unknown if it affects downstream applications such as cloning, PCR, or sequencing. It is important to note that methyl orange is reported to have mutagenic properties and should be handled with appropriate safety precautions.[2]

Conclusion

While methyl orange possesses the basic physicochemical properties of a tracking dye—being a colored, anionic molecule—it is not a standard or recommended choice for this application in routine gel electrophoresis. The lack of established protocols and, most importantly, the absence of quantitative data on its migration relative to DNA or protein size markers, make its use impractical and unreliable for monitoring the progress of electrophoretic separation. Researchers requiring a tracking dye are advised to use well-characterized and standard dyes such as bromophenol blue, xylene cyanol, or Orange G.

The documented uses of methyl orange in making polyacrylamide gel wells visible and in counter-ion staining are valid, albeit less common, applications in the field of electrophoresis.

Visualizations

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Methyl orange - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. chembk.com [chembk.com]

- 5. Counterion-dye staining for DNA in electrophoresed gels using indoine blue and methyl orange - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of p-Dimethylaminodiazobenzenesulfonic Acid in Textile Dyeing Processes

Introduction

p-Dimethylaminodiazobenzenesulfonic acid, commonly known as methyl orange, is an azo dye extensively used as a pH indicator.[1][2] Its application extends to the textile industry, where it functions as a direct dye for protein fibers and certain synthetic fibers.[3][4] This document provides detailed application notes and experimental protocols for the use of methyl orange in textile dyeing, targeting researchers and scientists in textile chemistry and material science.

Methyl orange is characterized by its azo group (-N=N-) which acts as a chromophore, responsible for its color.[2][5] The presence of a sulfonic acid group enhances its solubility in water, making it suitable for aqueous dyeing processes.[2] The dye's interaction with textile fibers is primarily through ionic bonding and hydrogen bonding, particularly with fibers containing polar groups.[3][6]

Application Notes

Mechanism of Dyeing

Methyl orange is an anionic dye that binds to fibers containing cationic sites.[4] In an acidic dyebath, the amino groups in protein fibers like wool and silk, and polyamide fibers like nylon, become protonated (-NH3+). These positively charged sites then form strong ionic bonds with the anionic sulfonate group (SO3-) of the methyl orange molecule.[4] The dyeing process is influenced by factors such as pH, temperature, dye concentration, and the presence of electrolytes.

Fiber Suitability

The effectiveness of methyl orange as a textile dye varies significantly with the type of fiber.

-

High Affinity: Wool, silk, and nylon (polyamides) show strong binding to methyl orange, resulting in vibrant and strong orange coloration.[3][7] These fibers have a high density of polar groups that facilitate interaction with the dye molecules.[3]

-

Weak Affinity: Cotton, a cellulosic fiber, binds weakly to methyl orange.[3] This is due to electrostatic repulsion between the anionic dye and the negatively charged surface of cotton fibers in aqueous solutions.[8]

-

No Affinity: Non-polar synthetic fibers such as polyester and polypropylene, as well as polyacrylonitrile, do not bind with methyl orange.[3][7]

Halochromic Properties

A notable characteristic of methyl orange is its halochromism, the ability to change color with pH.[1] This property can be imparted to textiles, creating pH-sensitive fabrics.

-

In acidic solutions with a pH below 3.1, methyl orange is red.[1]

-

In solutions with a pH above 4.4, it is yellow.[1]

-

Nylon 66 fabric dyed with methyl orange exhibits a visible color change from orange to red when exposed to acidic conditions (pH 1.5-3.0), making it useful for acid-sensing applications.

Data Presentation

Table 1: Qualitative Dyeing Characteristics of Methyl Orange on Various Textile Fibers

| Fiber Type | Chemical Class | Dye Affinity | Observed Color | Reference |

| Wool | Protein | Strong | Strong Orange | [3] |

| Silk | Protein | Strong | Strong Orange | [3][7] |

| Nylon 6,6 | Polyamide | Strong | Strong Orange | [3][7] |

| Cotton | Cellulose | Weak | Light Orange | [3][8] |

| Polyester | Polyester | None | No Dyeing | [7] |

| Polypropylene | Polyolefin | None | No Dyeing | [3] |

| Polyacrylonitrile | Acrylic | None | No Dyeing | [3] |

Table 2: Colorfastness Properties of Methyl Orange Dyed on Nylon 66 Fabric

| Fastness Property | Rating Before Fixing Agent | Rating After Fixing Agent | Reference |

| Wash Fastness | Poor to Very Poor | Moderate (staining) | |

| Water Fastness | Poor to Very Poor | Moderate (staining) | |

| Light Fastness | Moderate | Good |

Experimental Protocols

Protocol 1: Synthesis of this compound (Methyl Orange)

This protocol describes the synthesis of methyl orange via a diazo coupling reaction.[5][7]

Materials:

-

Sulfanilic acid

-

Sodium carbonate (Na2CO3)

-

Sodium nitrite (NaNO2)

-

Concentrated Hydrochloric acid (HCl)

-

N,N-dimethylaniline

-

Glacial acetic acid

-

3 M Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of Sulfanilic Acid:

-

In a 200 mL beaker, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by warming.[9]

-

Cool the solution to room temperature and then add 0.5 g of sodium nitrite. Stir until dissolved.

-

Cool the beaker in an ice bath.

-

Slowly add 1.3 mL of concentrated HCl to a separate 50 mL beaker containing about 8 g of ice.[9]

-

Add the cold HCl solution to the sulfanilic acid solution while stirring continuously in the ice bath. A fine precipitate of the diazonium salt will form.[9]

-

-

Coupling Reaction:

-

Precipitation and Purification:

-

Slowly add 8.5 mL of 3 M NaOH solution to the mixture. The solution will turn a yellowish-orange, and the sodium salt of methyl orange will precipitate.[2][9]

-

Heat the mixture to just below boiling to ensure complete precipitation.[7]

-

Cool the beaker in an ice bath to maximize crystallization.

-

Collect the methyl orange crystals by suction filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of ice-cold water.

-

Allow the product to dry.

-

Protocol 2: Dyeing of Textile Fibers with Methyl Orange

This protocol outlines the procedure for dyeing various fabric samples.

Materials:

-

Methyl orange (synthesized or commercial)

-

Sodium sulfate (Na2SO4)

-

1 M Sulfuric acid (H2SO4)

-

Textile samples (e.g., wool, silk, nylon, cotton, polyester)

-

Beakers (100 mL or larger)

-

Hot plate

-

Stirring rod

-

Forceps

Procedure:

-

Preparation of the Dyebath:

-

Dyeing Process:

-

Rinsing and Drying:

-

After the dyeing period, remove the fabric samples from the bath.

-

Allow the samples to cool to room temperature.

-

Rinse the dyed fabrics thoroughly under running tap water until the water runs clear.[9]

-

Wash with a mild soap solution, rinse again, and then allow the fabrics to air dry.

-

-

Observation of Halochromism (Optional):

-

To observe the pH indicator properties, dip a portion of the dyed fabric into a dilute acidic solution (e.g., 0.1 M HCl) and another portion into a dilute basic solution (e.g., 0.1 M NaOH).[9]

-

Record any color changes.

-

Visualizations

Caption: Workflow for the synthesis of Methyl Orange.

Caption: Experimental workflow for textile dyeing with Methyl Orange.

Caption: pH-dependent color change of Methyl Orange.

References

- 1. gspchem.com [gspchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. vernier.com [vernier.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]

- 8. Formation of pH-Responsive Cotton by the Adsorption of Methyl Orange Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Enhanced Analytical Sensitivity using Methyl Orange in Micellar Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methyl orange in micellar and ion-pairing systems to enhance the sensitivity of analytical methods for a variety of analytes, including surfactants and pharmaceutical compounds. The methodologies described leverage the spectral properties of methyl orange upon interaction with analytes in the presence of surfactants or as an ion-pairing agent, leading to sensitive and accurate quantification.

Determination of Cationic Surfactants

This method is based on the formation of a colored ion-pair complex between the cationic surfactant and methyl orange in an acidic medium. This complex is then extracted into an organic solvent, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of the cationic surfactant.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | Cationic Surfactants (e.g., cetyldimethylbenzylammonium chloride) | [1][2] |

| Principle | Ion-pair formation and extraction | [1][2] |

| Wavelength (λmax) | 415 nm | [1][2] |

| pH | 3.0 | [1][2] |

| Organic Solvent | Chloroform | [1][2] |

| Linearity Range | 0.10 to 1.25 mg/L | [1] |

Experimental Protocol

Reagents:

-

Methyl Orange Solution (0.1% w/v): Dissolve 0.1 g of methyl orange in 100 mL of deionized water.

-

Buffer Solution (pH 3.0): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. Alternatively, a suitable acidic buffer can be used.[1]

-

Chloroform: Analytical grade.

-